Boc-D-Gln-OH
Description
The Role of Amino Acid Derivatives in Research
Amino acid derivatives are fundamental to numerous areas of scientific inquiry, serving as the building blocks for a vast array of complex molecules with significant biological functions. amerigoscientific.com These compounds, which are modifications of the 20 proteinogenic amino acids, are instrumental in the fields of medicine, food science, agriculture, and materials science. Their utility stems from their ability to form peptides and proteins, which are central to virtually all biological processes. amerigoscientific.com
In medicinal chemistry, amino acid derivatives are invaluable. acs.org They are employed as intermediates in the synthesis of new drugs and are a major focus of research due to their potential therapeutic applications. ontosight.aihilarispublisher.comresearchgate.net By modifying the basic amino acid structure, scientists can create molecules that act as enzyme inhibitors, receptor modulators, or metabolic intermediates, offering promising avenues for treating diseases like cancer, neurodegenerative disorders, and infectious diseases. ontosight.ai The incorporation of these derivatives into peptides can also enhance their pharmacological properties, such as increased potency and stability. hilarispublisher.comresearchgate.net
Significance of D-Amino Acids in Biochemical Systems
While L-amino acids are the conventional building blocks of proteins in most organisms, their stereoisomers, D-amino acids, hold considerable biological significance. numberanalytics.combiopharmaspec.com Initially considered rare in nature, D-amino acids are now known to be present in various organisms, from bacteria to humans, and play crucial roles in diverse physiological processes. numberanalytics.comnih.gov
A key function of D-amino acids is in the structure of bacterial cell walls. Specifically, D-alanine and D-glutamic acid are essential components of peptidoglycan, the polymer that provides structural integrity to the bacterial cell wall. numberanalytics.comfrontiersin.org The presence of these D-amino acids makes the cell wall resistant to degradation by most proteases, which are designed to cleave peptide bonds between L-amino acids. frontiersin.org This unique structural feature is a target for several antibiotics. numberanalytics.com
In more complex organisms, including mammals, D-amino acids such as D-serine, D-aspartate, and D-alanine have been identified as important signaling molecules in the nervous and endocrine systems. nih.gov For instance, D-serine acts as a co-agonist at NMDA receptors in the brain, which are critical for learning and memory. numberanalytics.comnih.gov The study of D-amino acids and their metabolic pathways is therefore a promising area for the development of new therapies for neurological and other disorders. numberanalytics.com
Overview of Boc-D-Gln-OH as a Key Building Block
This compound is a derivative of the D-amino acid glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. fishersci.co.uk This protection strategy is a cornerstone of peptide synthesis, a technique used to chemically construct peptides and proteins. iris-biotech.de this compound serves as a crucial building block in a specific methodology known as Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com
The Boc protecting group is stable under a variety of conditions but can be readily removed with a mild acid, allowing for the stepwise addition of amino acids to a growing peptide chain. iris-biotech.de The use of D-amino acid derivatives like this compound in peptide synthesis allows for the creation of peptides with enhanced stability against enzymatic degradation. numberanalytics.combiopharmaspec.com This is a significant advantage in drug development, as it can increase the half-life and efficacy of peptide-based therapeutics. biopharmaspec.com
The systematic IUPAC name for this compound is (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid. fishersci.co.ukglpbio.comchemsrc.com This name precisely describes the molecular structure, indicating the D-configuration at the alpha-carbon, the presence of a Boc protecting group on the amino group, and the carboxamide side chain of glutamine.
| Identifier | Value |
| IUPAC Name | (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid fishersci.co.ukglpbio.comchemsrc.com |
| CAS Number | 61348-28-5 sigmaaldrich.comglpbio.com |
| Molecular Formula | C10H18N2O5 sigmaaldrich.comglpbio.comchemsrc.com |
| Molecular Weight | 246.26 g/mol sigmaaldrich.comchemsrc.com |
| SMILES String | CC(C)(C)OC(=O)NC@HC(=O)O fishersci.co.ukglpbio.com |
| InChI Key | VVNYDCGZZSTUBC-ZCFIWIBFSA-N fishersci.co.uk |
This table provides key chemical identifiers for this compound.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of biological activity. Amino acids (with the exception of glycine) are chiral molecules, existing as two non-superimposable mirror images, or enantiomers, designated as L- (levorotatory) and D- (dextrorotatory). numberanalytics.com This designation is based on the spatial arrangement of the functional groups around the central alpha-carbon. numberanalytics.commasterorganicchemistry.com
This compound possesses the D-configuration, meaning the amino group is oriented in a specific way relative to the other substituents on the alpha-carbon. masterorganicchemistry.com The incorporation of D-amino acids into peptide chains has profound effects on their structure and function. Peptides containing D-amino acids often adopt different secondary structures compared to their all-L-amino acid counterparts. This structural alteration is a key reason for their increased resistance to proteolysis, as cellular enzymes are typically specific for L-amino acids. frontiersin.org The defined stereochemistry of this compound is therefore essential for its role in creating stable and biologically active peptides for research and therapeutic purposes. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61348-28-5 | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Boc D Gln Oh and Its Integration into Complex Molecules
Synthetic Routes for Boc-D-Gln-OH
The preparation of this compound involves the selective protection of the α-amino group of D-glutamine. This can be achieved through various methods, each with distinct advantages and applications.
The most common method for preparing this compound is through solution-phase synthesis. This typically involves the reaction of D-glutamine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). The reaction is a nucleophilic acyl substitution where the amino group of D-glutamine attacks one of the carbonyl carbons of the anhydride. libretexts.org A base may be used in the reaction, depending on the specific system. total-synthesis.com The carbonate leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is then protonated, driving the reaction forward. libretexts.orgtotal-synthesis.com This method is widely used for the synthesis of various Boc-protected amino acids for applications in peptide synthesis. sigmaaldrich.comias.ac.in
In a typical procedure, D-glutamine is dissolved in a suitable solvent mixture, such as aqueous dioxane or a mixture with an organic base like triethylamine (B128534), and then treated with Boc anhydride. The resulting this compound is then isolated and purified. The solubility of N²-Boc-D-glutamine is noted in solvents like dimethylformamide (DMF), chloroform, and methanol. fishersci.co.uk
While di-tert-butyl dicarbonate is the most prevalent reagent for introducing the Boc protecting group, several alternative methods exist for the N-protection of amino acids. total-synthesis.com These alternatives can offer advantages in terms of cost, reactivity, or compatibility with specific substrates.
| Reagent | Description | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | The most common and straightforward reagent for Boc protection. Reacts with the amine to form the carbamate. | libretexts.orgtotal-synthesis.com |
| tert-Butyl Chloroformate (Boc-Cl) | A cheaper but potentially more reactive alternative to Boc anhydride. | total-synthesis.com |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | An oxyimino-nitrile reagent that can be used for Boc protection. | total-synthesis.com |
| FeCl₃-mediated Protection/Deprotection | Iron(III) chloride has been reported as a mild and cost-effective Lewis acid catalyst for both the protection and deprotection of Boc groups. | researchgate.net |
| This table outlines various reagents used for the N-protection of amino acids with the Boc group. |
These methods underscore the versatility of the Boc group, which is a cornerstone of protecting group strategies in organic synthesis, particularly in the construction of peptides and heterocycles. total-synthesis.com
D-Glutamine is the unnatural isomer of the proteinogenic L-glutamine. fishersci.co.ukclevelandclinic.org Its availability relies on effective methods for separating it from its L-enantiomer or from a racemic mixture (DL-glutamine). Since enantiomers have identical physical properties, their separation requires a chiral environment. acs.org
Several strategies have been developed for the chiral resolution of amino acids:
Derivatization with a Chiral Agent: A common approach is to react the racemic amino acid mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. acs.org For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) has been used to form diastereomers of glutamine, which can then be separated. acs.orgnih.gov
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in HPLC columns to directly separate enantiomers. For instance, the optical purity of L-[5-¹¹C]-glutamine has been determined using a chiral HPLC column. snmjournals.org
Enzymatic Methods: Enzymes can exhibit high stereoselectivity, catalyzing reactions for one enantiomer while leaving the other untouched. This can be used to produce enantiomerically pure amino acids. fishersci.co.uk
Chiral Ionic Liquids: Novel approaches using chiral ionic liquids (CILs) in aqueous biphasic systems have been explored for the enantiomeric separation of racemic amino acids, including glutamine. mdpi.com In some systems, the D-enantiomer preferentially interacts with the ionic liquid phase. mdpi.com
Nanoparticle-Based Recognition: Gold nanorods (AuNRs) have been shown to selectively aggregate in the presence of D-glutamine over L-glutamine, providing a basis for colorimetric enantiorecognition. mdpi.com
| Technique | Principle | Application Example | Reference |
| Derivatization & Chromatography | Racemic mixture is converted to diastereomers, which are then separated. | Use of (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) to separate DL-Gln. | acs.orgnih.gov |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Determination of optical purity of radiolabeled glutamine. | snmjournals.org |
| Chiral Ionic Liquids (CILs) | Enantioselective partitioning in an aqueous biphasic system containing a CIL. | Separation of racemic amino acids where the D-enantiomer is driven into the IL-rich phase. | mdpi.com |
| Nanoparticle Probes | Selective aggregation of chiral nanoparticles in the presence of one enantiomer. | Gold nanorods (AuNRs) used for visual recognition of D-Gln. | mdpi.com |
| This table summarizes various techniques for the chiral resolution of glutamine. |
Protecting Group Chemistry in Peptide Synthesis Utilizing this compound
The Boc group is a cornerstone of one of the two primary strategies in Solid-Phase Peptide Synthesis (SPPS), known as the Boc/Bzl strategy. peptide.comiris-biotech.de In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based, requiring a much stronger acid for removal. peptide.com
The tert-butoxycarbonyl (Boc) group is an amine-protecting group widely used in organic synthesis. total-synthesis.com It is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). libretexts.org The mechanism involves the nucleophilic attack of the amine nitrogen onto a carbonyl carbon of the anhydride. total-synthesis.com This reaction is highly selective for amines over other nucleophilic groups like alcohols due to the greater nucleophilicity of amines. total-synthesis.com
The Boc group is valued for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it is readily removed by treatment with acid. total-synthesis.com This orthogonality makes it compatible with other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. total-synthesis.com
In Boc-based SPPS, the repetitive removal of the Nα-Boc group from the growing peptide chain is a critical step. This deprotection is achieved under moderately acidic conditions, which leaves the more acid-stable side-chain protecting groups and the peptide-resin linkage intact. peptide.comamericanpeptidesociety.org
The standard protocol for Boc deprotection involves treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comamericanpeptidesociety.orgchempep.com A typical procedure includes a short prewash followed by a longer deprotection step with 50% TFA in DCM. chempep.com
The mechanism of cleavage involves protonation of the Boc group's carbonyl oxygen by the acid, which triggers fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com
Deprotection Cocktails and Scavengers: The generated tert-butyl cation is a reactive electrophile that can cause undesirable side reactions by alkylating nucleophilic amino acid side chains, particularly those of tryptophan (Trp), methionine (Met), and cysteine (Cys). total-synthesis.compeptide.com To prevent this, "scavengers" are added to the deprotection solution to trap the carbocations.
| Reagent/Condition | Concentration | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 50% in DCM | Primary reagent for Boc group cleavage. | peptide.comchempep.com |
| Dithioethane (DTE) | ~0.5% | Scavenger to trap tert-butyl cations, protecting Trp, Met, and Cys residues. | peptide.com |
| Thiophenol, Anisole, Cresol | Variable | Alternative scavengers used to quench the reactive t-butyl cation. | total-synthesis.com |
| Neutralization (e.g., TEA, DIEA) | 5-10% in DCM | After acid deprotection, the N-terminal amine is a TFA salt and must be neutralized to a free amine before the next coupling step. | peptide.comchempep.com |
| This table details common reagents and their roles in the Boc deprotection and neutralization steps during SPPS. |
Following deprotection, the resulting ammonium (B1175870) salt must be neutralized with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to regenerate the free amine, which is then ready to participate in the subsequent coupling reaction. peptide.comchempep.com The final cleavage of the completed peptide from the resin, along with the removal of side-chain protecting groups, requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comthermofisher.comsigmaaldrich.com
The Boc Protecting Group: Mechanism and Selectivity
Orthogonality with Other Protecting Groups (e.g., Fmoc)
The principle of orthogonality is fundamental in multi-step chemical syntheses, such as peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.debiosynth.com The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group for the α-amino group of amino acids. organic-chemistry.org It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org
In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is removed by treatment with a secondary amine, most commonly piperidine (B6355638). iris-biotech.denih.gov This difference in cleavage conditions makes the Boc and Fmoc protecting groups orthogonal to each other. organic-chemistry.orgiris-biotech.de This orthogonality is crucial for synthetic strategies that require differential protection of various functional groups within a molecule. For instance, a peptide chain can be assembled on a solid support using Fmoc chemistry for the temporary protection of the α-amino group, while a Boc group protects a side-chain amine, such as that on a lysine (B10760008) residue. iris-biotech.de The Boc group will remain intact during the repetitive piperidine treatments used to remove the Fmoc group at each step of the peptide elongation. iris-biotech.deiris-biotech.de
This orthogonal relationship allows for complex synthetic routes, including the synthesis of branched or cyclic peptides and the introduction of post-translational modifications. iris-biotech.de While the Boc/Benzyl (B1604629) (Bzl) strategy is considered quasi-orthogonal due to both groups being acid-labile but at different acid strengths, the Fmoc/tBu (tert-butyl) strategy provides true orthogonality. biosynth.comnih.gov
Side-Chain Protection Strategies for Glutamine Residues (e.g., Trityl, Xanthyl, Mbh, Tmob)
The side-chain amide of glutamine can undergo undesirable side reactions during peptide synthesis, such as dehydration to form a nitrile or pyroglutamate (B8496135) formation at the N-terminus. peptide.comug.edu.pl To prevent these issues, the side-chain amide is often protected. Several protecting groups have been developed for this purpose, each with its own set of advantages and disadvantages.
Commonly used side-chain protecting groups for glutamine in both Boc and Fmoc synthesis include:
Trityl (Trt) : This bulky group is acid-labile and is often preferred in Fmoc chemistry. peptide.com It offers good solubility to the protected amino acid derivative. peptide.comnih.gov The Trt group is typically removed during the final cleavage of the peptide from the resin with a strong acid like TFA. iris-biotech.dethermofisher.com
Xanthyl (Xan) : The Xan group is commonly used in Boc chemistry. iris-biotech.depeptide.com It is removed under the acidic conditions used for Boc deprotection. ug.edu.pl However, xanthyl-protected derivatives can sometimes have lower solubility, which may affect coupling efficiency. google.com
4,4'-Dimethoxybenzhydryl (Mbh) : This protecting group has been used for glutamine side-chain protection. However, it can require more drastic cleavage conditions and may lead to lower yields. nih.govgoogle.com
2,4,6-Trimethoxybenzyl (Tmob) : The Tmob group was developed as an improvement over Mbh, offering more rapid cleavage under acidic conditions. google.com It has been shown to be cleaved significantly faster than Mbh-protected glutamine. google.com
Compatibility and Reactivity of Protecting Groups with this compound
When using this compound without a side-chain protecting group in Boc-SPPS, the primary concern is the potential for side reactions during the coupling step, especially when using carbodiimide (B86325) reagents. peptide.comug.edu.pl However, in many standard Boc-SPPS protocols, unprotected this compound can be used successfully. sigmaaldrich.com
If a side-chain protecting group is employed for the glutamine residue in a synthesis that also utilizes Boc-protected amino acids, the stability of the side-chain protecting group to the repetitive TFA treatments for Boc removal must be considered. In a typical Boc/Bzl strategy, side-chain protecting groups are chosen to be stable to the milder TFA deprotection steps but are cleaved during the final, harsher cleavage from the resin, often with hydrofluoric acid (HF). iris-biotech.de
For instance, in a synthesis utilizing Boc-D-Gln(Xan)-OH, the Xan group is labile to the TFA used for Boc removal. ug.edu.pl This means the side chain becomes deprotected during the synthesis, which may or may not be desirable depending on the sequence and subsequent steps.
In contrast, when employing an orthogonal Fmoc strategy for chain elongation, a Boc group can be used for side-chain protection (e.g., on lysine or histidine). iris-biotech.deamazonaws.com This Boc group remains stable during the basic conditions used for Fmoc removal and is only cleaved at the end of the synthesis with strong acid. iris-biotech.denih.gov
Impact of Side-Chain Protection on Peptide Synthesis Efficiency
The use of side-chain protection for glutamine residues can have a significant impact on the efficiency of peptide synthesis.
Positive Impacts:
Prevention of Side Reactions : As mentioned, side-chain protection prevents dehydration and pyroglutamate formation, leading to a purer final product and avoiding difficult-to-remove byproducts. peptide.comug.edu.pl
Improved Solubility : Unprotected Fmoc-Gln-OH has very low solubility, which can hinder coupling reactions. peptide.comgoogle.com The addition of a side-chain protecting group like Trityl significantly improves the solubility of the amino acid derivative, leading to more efficient and reliable coupling. peptide.comnih.gov
Negative Impacts:
Steric Hindrance : Bulky protecting groups can sometimes sterically hinder the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents. nih.gov
Cleavage Issues : Some protecting groups, like Mbh, can be difficult to remove completely, leading to incomplete deprotection and a heterogeneous product mixture. google.com Even with more labile groups like Tmob, careful selection of scavengers during cleavage is necessary to prevent side reactions from the cleaved protecting group. thermofisher.com
The decision to use a side-chain protecting group for glutamine is a trade-off between preventing side reactions and improving solubility versus the added complexity and potential for other complications. For many sequences, especially longer or more complex ones, the benefits of side-chain protection outweigh the drawbacks.
Integration of this compound in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) with this compound
This compound is a standard building block for the incorporation of D-glutamine residues in Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy. sigmaaldrich.comiris-biotech.de In this approach, the peptide is assembled on a solid support, and the Nα-Boc group is removed at each cycle with TFA to allow for the coupling of the next amino acid. sigmaaldrich.com
The use of this compound without side-chain protection is common, particularly for the synthesis of shorter peptides where the risk of side reactions may be lower. sigmaaldrich.com For more demanding syntheses, this compound protected on the side chain with a group like Xanthyl (Xan) can be used. iris-biotech.de
Coupling Reagents and Reaction Conditions for this compound Incorporation
The formation of the peptide bond between the carboxylic acid of the incoming this compound and the free amine of the growing peptide chain on the solid support requires an activating agent, known as a coupling reagent.
Common coupling reagents and conditions used for the incorporation of this compound in SPPS include:
Carbodiimides :
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used in the presence of an additive to suppress racemization and improve efficiency. google.comnih.gov
Additives : 1-Hydroxybenzotriazole (B26582) (HOBt) is a classic additive used with carbodiimides to form an active ester, which then reacts with the amine. google.comnih.gov
Phosphonium Salts :
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly efficient coupling reagent that forms an HOBt active ester in situ. nih.govnih.gov It is known for promoting rapid and complete couplings.
Uronium/Aminium Salts :
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly effective coupling reagent that is widely used in modern peptide synthesis. nih.govuniversiteitleiden.nl
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with "difficult" couplings, which can be caused by steric hindrance or peptide aggregation. In such cases, more potent reagents like PyBOP or HCTU may be required to achieve high coupling yields. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). google.comuniversiteitleiden.nl
Below is a table summarizing common coupling reagents used for this compound incorporation:
| Coupling Reagent Class | Example(s) | Typical Additive(s) | Notes |
| Carbodiimides | DCC, DIC | HOBt | Standard and cost-effective. DIC is often preferred as the urea (B33335) byproduct is soluble. google.comnih.gov |
| Phosphonium Salts | PyBOP | None required (forms HOBt ester) | Highly efficient, good for difficult couplings. nih.govnih.gov |
| Uronium/Aminium Salts | HCTU | None required | Very fast and efficient, widely used in automated synthesis. nih.govuniversiteitleiden.nl |
Monitoring Coupling Efficiency (e.g., Kaiser Test, HPLC)
Ensuring the complete coupling of each amino acid is critical for the successful synthesis of a target peptide. Several methods are routinely used to monitor the efficiency of the coupling reaction involving this compound.
The Kaiser test , based on the reaction of ninhydrin (B49086) with primary amines, is a widely used qualitative method in solid-phase peptide synthesis (SPPS). peptide.com A positive test, indicated by an intense blue color, signifies the presence of unreacted free amino groups on the resin-bound peptide, indicating an incomplete coupling reaction. peptide.comluxembourg-bio.com Conversely, a negative test (yellow or faint brown beads) suggests the coupling is complete. luxembourg-bio.comnih.gov The progress of the coupling reaction can be assessed by taking a small sample of the resin at various time points. chem-soc.si However, the Kaiser test is not reliable for detecting secondary amines, such as at the N-terminus of proline. peptide.com
High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of coupling efficiency. By cleaving a small sample of the peptide from the resin support, analytical HPLC can be used to analyze the reaction mixture. uci.eduthermofisher.com The chromatogram will show the presence of the desired product as well as any unreacted starting materials or byproducts. Comparing the peak areas allows for a quantitative determination of the reaction's completeness. This method is particularly useful for identifying issues such as the formation of deletion sequences, which can arise from incomplete coupling. uci.eduresearchgate.net Monitoring the disappearance of the protected peptide over time can also be a useful tool to gauge the efficiency of side-chain protecting group removal. thermofisher.com
| Monitoring Technique | Principle | Application in this compound Coupling | Advantages | Limitations |
| Kaiser Test | Colorimetric reaction of ninhydrin with primary amines. | Qualitative detection of free amino groups on the solid support after a coupling step. A negative result indicates complete coupling. peptide.comluxembourg-bio.com | Simple, rapid, and cost-effective for routine monitoring in SPPS. peptide.com | Not reliable for N-terminal proline; can give false positives under certain conditions. peptide.com |
| HPLC | Separation of components in a mixture based on their affinity for a stationary phase. | Quantitative analysis of a cleaved peptide sample to determine purity and identify byproducts or unreacted starting materials. uci.eduthermofisher.com | Provides quantitative data on coupling efficiency and purity; can detect a wide range of byproducts. uci.eduresearchgate.net | Requires cleavage of the peptide from the resin; more time-consuming and requires specialized equipment compared to the Kaiser test. thermofisher.com |
Minimizing Side Reactions and Epimerization during Coupling
The chemical nature of the glutamine side chain and the stereochemical integrity of the D-amino acid present challenges that must be addressed to ensure the synthesis of the desired peptide without unwanted byproducts.
A primary side reaction involving glutamine is the intramolecular cyclization of the side-chain amide. This can occur under both acidic and basic conditions, leading to the formation of a pyroglutamyl (pGlu) residue at the N-terminus. researchgate.netbzchemicals.com This is particularly problematic when the glutamine residue is at the N-terminal position of the peptide chain. researchgate.net The use of a side-chain protecting group, such as the trityl (Trt) group in Fmoc chemistry or the xanthyl (Xan) group in Boc chemistry, can help to minimize this side reaction. bzchemicals.compeptide.com Another potential side reaction is the dehydration of the side-chain amide to a nitrile, which can be promoted by carbodiimide coupling reagents. bachem.com
Epimerization , the conversion of the D-glutamine to L-glutamine at the α-carbon, is a significant concern during peptide synthesis. This loss of stereochemical purity can dramatically affect the biological activity of the final peptide. Epimerization is more likely to occur during the activation step of the coupling reaction. nih.govamazonaws.com The risk of epimerization can be mitigated by:
Using coupling reagents that suppress racemization , such as those containing an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives. bachem.compeptide.com
Employing pre-formed activated esters , which can reduce the risk of racemization during coupling. bachem.com
Careful control of the reaction conditions , such as temperature and the choice of base. The use of weaker bases like collidine is sometimes recommended to minimize racemization. bachem.com Histidine is another amino acid particularly prone to racemization. amazonaws.compeptide.com
| Side Reaction | Description | Conditions Favoring the Reaction | Strategies for Minimization |
| Pyroglutamate Formation | Intramolecular cyclization of the N-terminal glutamine side chain to form a five-membered lactam ring. researchgate.net | Acidic or basic conditions, especially with an unprotected N-terminal glutamine. researchgate.netbzchemicals.com | Use of side-chain protecting groups (e.g., Trt, Xan); careful control of pH. bzchemicals.compeptide.com |
| Nitrile Formation | Dehydration of the glutamine side-chain amide to a nitrile. | Use of carbodiimide coupling reagents. bachem.com | Use of side-chain protecting groups. bachem.com |
| Epimerization | Conversion of D-glutamine to L-glutamine at the α-carbon. | During the activation step of the coupling reaction; prolonged activation times; use of strong bases. nih.govamazonaws.com | Use of racemization-suppressing coupling reagents (e.g., with HOBt); use of pre-formed activated esters; careful control of temperature and base. bachem.compeptide.com |
Solution-Phase Peptide Synthesis with this compound
While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often preferred for solution-phase synthesis. researchgate.net
The synthesis of a dipeptide containing D-glutamic acid, Boc-Ala-D-Glu(OBzl)-OH, illustrates a typical solution-phase approach. In this case, the γ-carboxylic acid of the D-glutamic acid is protected as a benzyl ester (OBzl) to prevent side reactions during peptide elongation. The coupling of this compound in solution phase would similarly involve the protection of its side-chain amide, often with a group like xanthyl (Xan), to prevent side reactions. peptide.com Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used, often in combination with an additive like HOBt to improve efficiency and minimize racemization. bachem.com
The synthesis of the antiviral peptide Feglymycin, a 13-residue peptide, was achieved using a solution-phase approach with Boc chemistry. thaiscience.info This highlights the continued relevance of solution-phase methods for complex targets.
Synthesis of D-Glutamine Containing Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com The incorporation of D-glutamine into peptidomimetic scaffolds can introduce specific conformational constraints and hydrogen bonding interactions that are crucial for biological activity.
Macrocyclization is a common strategy in the design of peptidomimetics to create more rigid and conformationally defined structures. peptide.com D-glutamine can be incorporated into macrocyclic scaffolds through various cyclization strategies. One common approach involves forming an amide bond between the side chain of an amino acid like glutamic acid and another amino acid side chain, such as lysine or ornithine. peptide.com
The synthesis of such macrocycles often involves solid-phase peptide synthesis of a linear precursor, followed by on-resin or solution-phase cyclization. peptide.comrsc.org For instance, a linear peptide containing D-glutamic acid (a precursor to D-glutamine) can be synthesized on a solid support. After selective deprotection of the side chains intended for cyclization, the macrocycle is formed using a suitable coupling reagent. rsc.orgnih.gov The choice of protecting groups is critical to allow for orthogonal deprotection and cyclization. nih.gov
Beyond macrocycles, D-glutamine can be incorporated into a wide range of peptidomimetic scaffolds. These scaffolds can be based on various molecular frameworks, such as carbohydrates or other non-peptidic structures, that serve to orient the key pharmacophoric groups in a manner that mimics the bioactive conformation of a peptide. tandfonline.comupc.edu
The synthesis of these diverse peptidomimetics often involves the coupling of this compound or a suitably protected derivative to a non-peptidic core structure. mdpi.com For example, a key intermediate on a solid support can be designed to allow for the attachment of amino acid residues, including D-glutamine, to create a library of peptidomimetic compounds. mdpi.com The versatility of such approaches allows for the systematic exploration of structure-activity relationships.
Synthesis of Peptides with Modified D-Glutamine Residues
The modification of the D-glutamine side chain can lead to peptides with novel properties and biological activities. These modifications can be introduced either during the peptide synthesis using a pre-modified D-glutamine building block or post-synthetically on a peptide containing D-glutamine.
One common modification is the formation of a lactam bridge, which can be used to create cyclic peptides. peptide.com For example, the side chain of a D-glutamic acid residue can be cyclized with the N-terminus of the peptide. peptide.com
Another approach involves the enzymatic modification of the glutamine side chain. For example, transglutaminase can be used to link an amine-containing reagent to the side chain of a glutamine residue, allowing for the site-specific modification of peptides and proteins. google.com This method offers a high degree of specificity and can be used to introduce a wide variety of functional groups.
Selective Modification of Glutamine Residues
Once incorporated into a peptide chain, the glutamine residue presents a unique target for selective modification, although its primary amide side chain is generally considered chemically inert under conditions that proteins can tolerate. google.comnih.gov Despite this challenge, several chemical and enzymatic methods have been developed to achieve site-specific functionalization of glutamine residues, enabling the creation of novel bioconjugates, therapeutic peptides, and molecular probes. google.comacs.org
Enzymatic Modification: A highly specific method for modifying glutamine residues involves the use of transglutaminase enzymes. google.com This enzyme catalyzes a reaction between the γ-carboxamide group of a glutamine residue and a primary amine-containing reagent. google.com This process forms a stable isopeptide bond, covalently linking the reagent to the peptide or protein. google.com This chemo-enzymatic approach is powerful because of the enzyme's high specificity, which allows for targeted modification without altering other amino acids. google.com It has been applied in methods for the controlled delivery of therapeutic agents, where a drug-containing amine reagent is attached to a protein or peptide via a glutamine residue. google.com
Chemical Modification: Direct chemical modification of the glutamine side chain is more challenging but has been achieved through innovative strategies. nih.govacs.org One approach involves the installation of a peptide electro-auxiliary, such as an arylthioether, onto the glutamine residue. acs.org This auxiliary facilitates an electro-oxidative transformation. By tuning the anodic oxidation potential, iterative and site-selective functionalization can be achieved using nucleophiles like alcohols. acs.org
Another strategy relies on molecular recognition to drive a proximity-induced reaction. Popp and Ball developed a method using dirhodium metallopeptides that enables the targeted modification of asparagine and glutamine residues, which are typically unreactive. nih.gov
These advanced methods for selective modification are crucial for late-stage functionalization, a process that allows for the diversification of complex peptides after their primary sequence has been assembled. nih.govacs.org
The table below outlines strategies for the selective modification of glutamine residues within a peptide sequence.
| Modification Strategy | Method Type | Reagents/Conditions | Outcome |
| Transamidation | Enzymatic | Transglutaminase, amine-containing reagent | Site-specific covalent linkage of the reagent to the Gln side chain. google.com |
| Electrochemical Oxidation | Chemical | Glutamine with arylthioether auxiliary, anodic oxidation, alcohol nucleophile | Iterative, site-selective functionalization of the glutamine residue. acs.org |
| Proximity-Driven Modification | Chemical | Dirhodium metallopeptides | Targeted modification of otherwise unreactive Asn and Gln residues. nih.gov |
Advanced Research Applications and Methodologies Involving Boc D Gln Oh
Role in Drug Discovery and Development
In the pharmaceutical sector, Boc-D-Gln-OH is a key intermediate in the synthesis of complex molecules and the design of innovative drug delivery systems. chemimpex.comchemimpex.com The presence of the Boc protecting group enhances stability and solubility during synthesis, which is critical for the efficient creation of peptide-based therapeutics. chemimpex.com
This compound functions as a fundamental building block or precursor in the synthesis of a wide range of bioactive compounds. chemimpex.com Its structure allows for precise incorporation into peptide chains, which is a critical step in creating therapeutic proteins and peptides. chemimpex.com As a protected amino acid, it enables the selective modification of other functional groups without affecting the glutamine residue, facilitating the assembly of complex molecules with potential therapeutic applications. chemimpex.com Researchers utilize this compound to construct specific peptide sequences designed to interact with biological targets, forming the basis of new drug development initiatives. chemimpex.com
| Application Area | Role of this compound | Significance | Source |
|---|---|---|---|
| Peptide Synthesis | Protected building block | Allows for the controlled, stepwise assembly of peptide chains for therapeutic proteins. | chemimpex.comchemimpex.com |
| Bioactive Compound Synthesis | Precursor molecule | Facilitates the creation of complex molecules with specific biological activities. | chemimpex.com |
| Medicinal Chemistry | Intermediate for drug design | Crucial for designing and optimizing peptide-based drugs that target specific biological pathways. | chemimpex.com |
A significant challenge in drug development is ensuring that an active pharmaceutical ingredient can be effectively absorbed and utilized by the body. Prodrugs are inactive compounds that are converted into active drugs through metabolic processes in the body. This approach is often used to improve a drug's bioavailability, enhance its targeting to specific tissues, and reduce toxicity. researchgate.net
Amino acids are widely used in prodrug design because of their biocompatibility and ability to be recognized by cellular transport proteins. researchgate.net this compound is specifically utilized in pharmaceutical research to create prodrugs that enhance the bioavailability of therapeutic agents. chemimpex.com By attaching the D-glutamine moiety to a parent drug, researchers can improve its absorption and distribution, thereby increasing its effectiveness in treating various conditions. chemimpex.comresearchgate.net The Boc protecting group is a key part of the synthesis process for these prodrugs, ensuring that the amino acid can be cleanly and efficiently coupled to the drug molecule.
| Parameter | Parent Drug (Typical Issue) | Amino Acid Prodrug (Improvement) | Source |
|---|---|---|---|
| Bioavailability | Low due to poor permeability or solubility | Increased by leveraging amino acid transporters | researchgate.net |
| Solubility | Often poor for lipophilic drugs | Enhanced due to the hydrophilic nature of the amino acid | chemimpex.com |
| Targeting | Non-specific distribution | Improved delivery to specific tissues or organs | researchgate.net |
| Toxicity | Potential for off-target side effects | Reduced by limiting exposure of non-target tissues to the active drug | researchgate.net |
This compound is integral to the design and optimization of peptide-based drug candidates. chemimpex.com Its role in peptide synthesis allows medicinal chemists to systematically modify peptide structures to improve their efficacy, stability, and target specificity. The ability to incorporate D-amino acids, such as D-glutamine derived from this compound, is particularly valuable as it can increase the resulting peptide's resistance to enzymatic degradation in the body, thereby extending its therapeutic effect.
Scaffold hopping is a widely used strategy in medicinal chemistry to discover structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This approach aims to identify new chemotypes that retain the desired biological activity but possess improved pharmacological properties, such as better patentability, enhanced selectivity, or a more favorable side-effect profile. nih.gov
As a versatile building block, this compound can be incorporated into the synthesis of new molecular scaffolds. While direct examples of its use in specific scaffold hopping reports are not detailed, its function as a protected amino acid makes it a suitable component for constructing the novel chemical backbones generated through this design strategy. For instance, in moving from one heterocyclic core to another, building blocks like this compound would be essential reagents in the synthetic routes used to build and test the new structures. mdpi.comnih.gov The Boc group's role in protecting the amine during coupling reactions is a standard and necessary technique in the multi-step syntheses often required to create these novel scaffolds. nih.gov
Biochemical and Biological Studies
Beyond its applications in drug development, this compound is a valuable tool for basic scientific research, particularly in studies aimed at understanding fundamental biological processes at the molecular level.
This compound is employed by researchers in biochemical studies to investigate protein interactions and enzyme activity. chemimpex.com These investigations help to clarify the mechanisms of metabolic pathways. chemimpex.com By synthesizing custom peptides or enzyme substrates incorporating D-glutamine, scientists can probe the specificity and function of various enzymes. The use of a D-amino acid can be particularly informative, as it can help determine the stereochemical requirements of an enzyme's active site. Such compounds are essential for preparing substrates used in enzymatic and structural biology studies, ultimately contributing to a deeper understanding of cellular metabolism. sriramchem.com
Studies Involving Protein Interactions
This compound is a valuable compound for researchers in biochemical studies that involve protein interactions and enzyme activity. chemimpex.com The D-configuration of the glutamine residue allows scientists to probe the stereospecificity of protein binding pockets and enzyme active sites. By incorporating this compound into synthetic peptides, researchers can investigate how the presence of a D-amino acid affects the peptide's three-dimensional structure and its subsequent interaction with target proteins.
A key area of such research involves glutamine-binding proteins (GlnBP), which are part of ABC transporter systems in bacteria like E. coli. These proteins exhibit high affinity and specificity for L-glutamine. Studies on GlnBP have detailed its open (ligand-free) and closed (ligand-bound) conformational states. Introducing a peptide containing D-glutamine, synthesized using this compound, can help in understanding the precise molecular interactions, such as hydrogen bonding, that govern ligand recognition and the conformational changes associated with binding. By comparing the binding affinity of the D-glutamine-containing peptide to that of its L-counterpart, the steric constraints and the importance of specific chiral contacts within the binding site can be meticulously mapped.
Elucidation of Biological Processes Involving D-Glutamine
The use of this compound is instrumental in elucidating the specific metabolic pathways and biological roles of D-glutamine. chemimpex.com While L-amino acids are the primary components of proteins in higher organisms, D-amino acids are known to have significant physiological functions, particularly in bacteria and as signaling molecules in the nervous system. chromatographyonline.com
This compound provides a stable, protected form of D-glutamine that can be introduced into biological systems to trace its metabolic fate and physiological effects. For instance, in cancer research, understanding the metabolic reprogramming of tumor cells is crucial. Many cancers exhibit a strong dependence on L-glutamine for growth, a phenomenon termed "glutamine addiction". nih.gov By using D-glutamine, which is not readily metabolized through the same pathways as L-glutamine, researchers can differentiate between the effects of metabolic overload and the specific signaling roles of the glutamine molecule. The Boc protecting group ensures the stability of the D-glutamine until it is intentionally deprotected within the experimental system, allowing for controlled studies of its impact on processes like oxidative homeostasis and nucleotide biosynthesis. researchgate.net
Anticancer Efficacy and Mechanism of Action
Recent research has highlighted the potential of D-amino acids in cancer therapy. Specifically, supraphysiological concentrations of D-glutamine have been shown to have a superior anticancer effect in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a disease notoriously resistant to chemotherapy. researchgate.net this compound is a key reagent in synthesizing the peptides and derivatives needed for such investigations.
The mechanism of action involves the inhibition of amino acid uptake and the disruption of glutaminolysis, which potentiates the effects of chemotherapeutic agents like gemcitabine. researchgate.net D-glutamine, as a non-metabolizable enantiomer of L-glutamine, competitively inhibits the transport of other essential amino acids into the cancer cells. This leads to a decrease in the intracellular amino acid pool, hindering protein and nucleotide synthesis and ultimately inhibiting tumor growth. Studies have demonstrated that this approach shows no apparent toxicity in preclinical models, suggesting a promising therapeutic window. researchgate.net The use of this compound in the synthesis of D-glutamine-containing compounds is crucial for developing targeted therapies that exploit the unique metabolic vulnerabilities of cancer cells. nih.gov
Analytical and Characterization Techniques in Research
The purity, structure, and stereochemistry of this compound are critical for its effective use in research. A suite of advanced analytical techniques is employed to ensure these parameters meet the required standards.
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound, with standards typically requiring a purity of ≥98%. chemimpex.com Furthermore, HPLC is essential for the analysis and separation of diastereomers, which is crucial when this compound is incorporated into peptides or when its enantiomeric purity needs to be confirmed.
Chiral stationary phases (CSPs) are particularly effective for separating enantiomers and diastereomers of N-protected amino acids. Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A), have demonstrated excellent results in resolving t-BOC amino acids. sigmaaldrich.com The separation is typically achieved in reversed-phase mode. Another effective class of CSPs for this purpose are crown ethers, which are well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer, is optimized to achieve the best resolution between the stereoisomers. ankara.edu.tr
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase Mode | Reference |
|---|---|---|---|
| CHIROBIOTIC T (Teicoplanin) | Interaction with macrocyclic glycopeptide | Reversed Phase | sigmaaldrich.com |
| CHIROBIOTIC R (Ristocetin A) | Interaction with macrocyclic glycopeptide | Reversed Phase | sigmaaldrich.com |
| Crown Ether-Based CSPs | Host-guest complexation | Reversed Phase | chromatographyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise molecular structure of this compound. The 1H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule.
For this compound, the spectrum is expected to show characteristic signals corresponding to the protons of the tert-butyl group, the alpha-proton, and the protons of the glutamine side chain. Based on the spectrum of the analogous L-enantiomer, specific chemical shifts can be assigned. The large singlet for the nine equivalent protons of the Boc group is typically found in the upfield region, while the alpha-proton appears as a multiplet further downfield. The side-chain methylene protons appear as distinct multiplets.
| Proton Assignment | Expected Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| -C(CH3)3 (Boc group) | ~1.38 | Singlet |
| -CH2-CH2-CONH2 (gamma protons) | ~1.71 | Multiplet |
| -CH-CH2- (beta protons) | ~1.91 | Multiplet |
| -CH2-CONH2 | ~2.13 | Multiplet |
| α-CH | ~3.85 | Multiplet |
| -CONH2 | ~6.76 and ~7.27 | Singlets (broad) |
| -NH-Boc | ~7.07 | Doublet |
| -COOH | ~12.5 (very broad) | Singlet (broad) |
Data is based on the spectrum for the L-enantiomer, N-(tert-Butoxycarbonyl)-L-glutamine, as the spectra are identical in a non-chiral solvent. chemicalbook.com
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and structural integrity of this compound. The molecular weight of this compound is 246.26 g/mol . glpbio.com In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Electrospray ionization (ESI) is a common technique used for amino acid derivatives. The mass spectrum of this compound would be expected to show a prominent peak for the molecular ion [M+H]+ at m/z 247.27 or the sodium adduct [M+Na]+ at m/z 269.25. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. A characteristic fragmentation pattern involves the loss of the Boc group (100 Da) or parts of it, such as the loss of isobutylene (56 Da), which provides definitive structural confirmation. osu.edu
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H18N2O5 | chemimpex.com |
| Molecular Weight | 246.26 g/mol | glpbio.com |
| Expected [M+H]+ (m/z) | 247.27 | |
| Expected [M+Na]+ (m/z) | 269.25 | |
| Characteristic Neutral Loss | Loss of C4H8 (56 Da) from Boc group | osu.edu |
| Characteristic Neutral Loss | Loss of C5H8O2 (100 Da) for Boc group | osu.edu |
Optical Rotation for Stereochemical Purity
Optical rotation is a critical analytical technique used to determine the stereochemical purity of chiral compounds such as this compound. Chiral molecules possess the unique property of rotating the plane of polarized light, a phenomenon known as optical activity libretexts.org. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
The standardized measure for this property is the specific rotation, [α], which is an intrinsic physical property of a chiral substance libretexts.orgmasterorganicchemistry.com. It is calculated from the observed rotation using the following formula:
[α]Tλ = α / (l × c)
Where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm) libretexts.org.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL libretexts.orgmasterorganicchemistry.com.
For this compound, the D-enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right (in the positive direction). The reported specific rotation is in the range of +2.0° to +4.0° , measured at a concentration (c) of 2 in ethanol . Its enantiomer, Boc-L-Gln-OH, would rotate light by the same magnitude but in the opposite (negative) direction.
This principle is fundamental to assessing stereochemical purity. A sample of pure this compound will exhibit a specific rotation within the specified range. If the sample is contaminated with the L-enantiomer, the observed rotation will be lower than expected, as the levorotatory contribution of the L-enantiomer will partially cancel the dextrorotatory rotation of the D-enantiomer libretexts.orglibretexts.org. A 50:50 mixture of D and L enantiomers, known as a racemic mixture, is optically inactive and will have an observed rotation of 0° libretexts.orgmasterorganicchemistry.com.
The optical purity, also known as enantiomeric excess (ee), can be quantified by comparing the specific rotation of a mixture to that of the pure enantiomer libretexts.orgmasterorganicchemistry.com.
Optical Purity (%) = ([α]mixture / [α]pure enantiomer) × 100
The following table illustrates how the observed rotation and optical purity change with varying enantiomeric compositions, assuming a specific rotation of +3.0° for pure this compound.
| % this compound | % Boc-L-Gln-OH | Expected Specific Rotation [α] | Optical Purity / Enantiomeric Excess (%) |
|---|---|---|---|
| 100% | 0% | +3.0° | 100% |
| 95% | 5% | +2.7° | 90% |
| 75% | 25% | +1.5° | 50% |
| 50% | 50% | 0.0° | 0% |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used chromatographic technique for the separation, identification, and purity assessment of compounds iitg.ac.inamrita.edu. It is particularly valuable in synthetic chemistry involving this compound for both monitoring the progress of a reaction and evaluating the purity of the final product.
The principle of TLC is based on the separation of components in a mixture through their differential distribution between a stationary phase and a mobile phase iitg.ac.in. For the analysis of amino acid derivatives like this compound, the stationary phase is typically a polar adsorbent such as silica gel (SiO₂) coated on a plate iitg.ac.inamrita.edu. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action amrita.edu.
Reaction Monitoring: During the synthesis of peptides or other molecules using this compound, TLC is an effective tool for tracking the conversion of reactants to products. A small sample from the reaction mixture is spotted on the TLC plate alongside the starting materials . As the mobile phase ascends the plate, compounds separate based on their polarity; less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf value) amrita.edu. The progress of the reaction is visualized by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the desired product .
Purity Assessment: TLC is also a standard method for determining the purity of this compound. A pure sample is expected to yield a single spot on the TLC plate when developed with an appropriate mobile phase . The presence of additional spots indicates the existence of impurities, such as unreacted starting materials or by-products. Commercial specifications for this compound often state a purity of ≥98% as determined by TLC .
The position of a spot is characterized by its Retardation Factor (Rf), calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Since this compound is colorless, a visualization method is required to see the spots. A common technique involves spraying the dried TLC plate with a ninhydrin (B49086) solution and heating it iitg.ac.in. Ninhydrin reacts with the free amine of any deprotected glutamine or other primary/secondary amine impurities to produce a characteristic purple or blue color, known as Ruhemann's purple iitg.ac.in.
The table below summarizes the applications of TLC in the context of this compound.
| Application | Methodology | Observation |
|---|---|---|
| Reaction Monitoring | Spotting reaction aliquots over time alongside starting material standards on a silica gel plate. Eluting with a suitable solvent system (e.g., methanol/chloroform) . | The intensity of the starting material spot decreases while the product spot appears and intensifies. |
| Final Product Purity | Spotting the isolated this compound product on a silica gel plate. | A single, well-defined spot indicates high purity. Multiple spots suggest the presence of impurities. |
| Identification | Co-spotting the sample with a known, pure standard of this compound. | If the sample and standard spots travel to the same Rf value, it provides strong evidence of the compound's identity. |
Challenges and Future Directions in Boc D Gln Oh Research
Overcoming Synthetic Challenges
The synthesis of complex peptides, particularly those containing residues like glutamine, presents significant chemical challenges. Researchers are actively developing strategies to improve synthesis outcomes by addressing issues such as racemization, poor coupling efficiency in difficult sequences, and the environmental impact of synthesis protocols.
Addressing Racemization in Peptide Synthesis
A primary challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid. Racemization, the conversion of a chiral amino acid into a mixture of D- and L-enantiomers, can occur during the activation of the carboxyl group, which is a necessary step for peptide bond formation. mdpi.com This process can proceed through the formation of an oxazol-5(4H)-one intermediate, which is prone to losing its stereochemical configuration. mdpi.comthieme-connect.de
The choice of N-α-protecting group is a critical factor in mitigating racemization. Urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, are known to significantly suppress this side reaction. bachem.com The electron-donating nature of the urethane (B1682113) linkage makes the formation of the problematic oxazolone (B7731731) intermediate less favorable compared to when N-acyl or peptidyl groups are present. thieme-connect.debachem.com Therefore, the use of Boc-D-Gln-OH provides inherent protection against racemization of the D-glutamine residue during its incorporation into a growing peptide chain.
However, other factors can still induce racemization, including the choice of coupling reagents, bases, and solvents. mdpi.comunive.it For instance, certain bases used during coupling can directly abstract the α-proton, leading to epimerization. mdpi.com Research into optimized coupling cocktails, such as the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), continues to refine methods for maintaining chiral purity. bachem.compeptide.com For particularly sensitive residues like histidine, specific side-chain protecting groups such as the benzyloxymethyl (Bom) group have been developed to be highly effective in suppressing racemization, illustrating the ongoing efforts to control stereochemistry for all amino acids. peptide.com
Improving Coupling Efficiency for Difficult Sequences
The assembly of certain peptide sequences, often termed "difficult sequences," is hampered by poor reaction kinetics for both coupling and deprotection steps. This is frequently caused by the aggregation of peptide chains on the solid-phase support. sigmaaldrich.comresearchgate.net Peptides containing stretches of hydrophobic residues or amino acids capable of forming strong inter-chain hydrogen bonds, such as glutamine, are particularly prone to aggregation. sigmaaldrich.comsigmaaldrich.com
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) is often considered superior for synthesizing these difficult sequences. researchgate.netpeptide.com The repetitive use of a strong acid, typically trifluoroacetic acid (TFA), to remove the N-terminal Boc group helps to disrupt the secondary structures and aggregates that can form, improving the accessibility of the reactive sites. researchgate.netnih.gov This makes this compound a valuable component for syntheses that anticipate aggregation-related problems.
To further enhance efficiency, researchers have explored various methodological improvements:
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate coupling and deprotection reactions, improving yields for difficult sequences. researchgate.net
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can help to break up aggregates and improve solvation of the peptide chain. sigmaaldrich.com
Backbone Protection: The introduction of temporary, structure-disrupting protecting groups on the peptide backbone, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent aggregation. sigmaaldrich.com
| Strategy | Mechanism | Relevance to this compound |
|---|---|---|
| Boc-SPPS Strategy | Acidic deprotection steps (TFA) disrupt peptide aggregation. researchgate.netpeptide.com | This compound is the standard building block for this strategy. |
| Microwave Assistance | Accelerates reaction rates, overcoming kinetic barriers. researchgate.net | Can be used in Boc-SPPS protocols to improve incorporation efficiency. |
| Chaotropic Agents | Disrupt hydrogen bonding networks that cause aggregation. sigmaaldrich.com | Can be added during coupling steps in a Boc-SPPS workflow. |
| Backbone Protection (e.g., Hmb) | Temporarily modifies the amide backbone to prevent hydrogen bonding. sigmaaldrich.com | An orthogonal strategy that can be used in conjunction with Boc-protected amino acids. |
Development of More Sustainable Synthesis Protocols
Traditional peptide synthesis, including Boc-SPPS, relies heavily on hazardous and environmentally persistent organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgrsc.org This has prompted significant research into "green" chemistry approaches to reduce the environmental impact of peptide production. rsc.org
The Boc strategy is considered advantageous from a green chemistry perspective because the acidic deprotection of the Boc group ideally generates only gaseous byproducts (isobutylene and carbon dioxide), simplifying purification and waste handling. researchgate.net
Key areas of research in sustainable peptide synthesis include:
Greener Solvents: Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used as replacements for conventional polar aprotic solvents in both solution-phase and solid-phase synthesis. rsc.orgacs.org
Aqueous Synthesis: Efforts are underway to perform peptide synthesis in water, the most environmentally benign solvent. researchgate.net This includes developing water-dispersible nanoparticles of Boc-amino acids to overcome their low solubility. researchgate.netnih.gov
Mechanochemistry: Solvent-free or minimal-solvent synthesis using techniques like ball-milling has been evaluated for the production of short peptides. acs.org
Novel Protecting Groups: New protecting groups, such as the (2-sulfonato-9-fluorenyl)methoxycarbonyl (Smoc) group, have been designed specifically for their compatibility with aqueous synthesis conditions. sci-hub.se
These innovations aim to create more sustainable manufacturing processes for peptides, where building blocks like this compound can be utilized in environmentally responsible protocols.
Expanding Applications in Diverse Research Fields
Beyond its role in traditional peptide synthesis, this compound is an essential component in the creation of complex peptides for cutting-edge applications. The unique properties of glutamine, combined with the versatility of peptide chemistry, are being leveraged in fields ranging from biomaterials to diagnostics and therapeutics.
Exploration in Biomaterials and Tissue Engineering
Synthetic peptides are increasingly used to create novel biomaterials for applications like tissue engineering and regenerative medicine. mpg.demerckmillipore.com Peptides can be designed to self-assemble into hydrogels, scaffolds, or functional surface coatings. The incorporation of D-amino acids like D-glutamine can enhance the proteolytic stability of these materials, which is crucial for their longevity in a biological environment.
Peptide-polymer hybrids are being developed for biomedical applications due to their biocompatibility and biodegradability. mpg.de Furthermore, peptide-based self-assembled monolayers (SAMs) can be used to functionalize surfaces, such as surgical implants, to improve their integration with host tissue or to prevent biofouling. rsc.org
A particularly relevant application involves the use of the enzyme transglutaminase (TGase), which catalyzes the formation of a covalent bond between a glutamine side chain and a lysine (B10760008) residue. Researchers have demonstrated that Boc-Gln-OH can be a substrate in such reactions, allowing for the covalent attachment of peptide-based agents to the extracellular matrix. nih.gov This opens up possibilities for creating precisely engineered microenvironments to guide cell growth and tissue regeneration.
Novel Applications in Medicinal Chemistry and Biotechnology
This compound is a critical building block in the pharmaceutical and biotechnology industries for the development of peptide-based drugs and research tools. guidechem.comfengchengroup.com Peptides are highly valued as therapeutics due to their high specificity and potency. rsc.org The inclusion of D-amino acids can improve a drug candidate's pharmacokinetic profile by making it resistant to degradation by proteases.
Recent research has highlighted innovative uses of Boc-protected glutamine in biotechnology. In one study, a peptide containing glutamine was conjugated with Boc-Gln-OH in an enzyme-catalyzed reaction. nih.gov This conjugation resulted in a significant change in the product's properties, which could be detected by chemical exchange saturation transfer (CEST) MRI. nih.gov This demonstrates a novel application for Boc-Gln-OH in the development of responsive MRI contrast agents for molecular imaging and diagnostics, capable of reporting on specific enzyme activity in vivo. nih.gov Such tools are invaluable in both fundamental biological research and the clinical diagnosis of disease.
Emerging Methodologies and Technologies
The field of peptide and amino acid research is continually evolving, driven by technological advancements that open new avenues for discovery. For N-α-tert-Butoxycarbonyl-D-glutamine (this compound), a key chiral building block, two areas of innovation are particularly noteworthy: its potential integration into DNA-encoded chemical libraries and the use of sophisticated computational models to predict its behavior and interactions. These emerging methodologies are poised to overcome existing challenges and unlock new applications for this important compound.
Integration with DNA-Encoded Chemical Libraries (DECLs)
DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for the discovery of novel small-molecule ligands for protein targets. researchgate.net By attaching a unique DNA tag to each small molecule, researchers can synthesize and screen libraries containing billions of distinct compounds simultaneously. researchgate.net However, the integration of traditional peptide building blocks like this compound into DECLs presents significant chemical challenges.
The primary obstacle lies in the inherent sensitivity of the DNA tag to the chemical conditions required for peptide synthesis. acs.org Specifically, Boc-based solid-phase peptide synthesis (SPPS) necessitates the use of strong acids, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the N-terminus of the growing peptide chain. nih.gov These harsh acidic conditions can lead to the degradation of the DNA tag, making standard Boc chemistry largely incompatible with DECL synthesis. acs.orgdelivertherapeutics.com
Research in this area has consequently focused on developing alternative, DNA-compatible synthetic strategies. The most common approach is the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which employs basic conditions for deprotection that are generally tolerated by the DNA tag. acs.orgnih.gov Even within an Fmoc framework, the choice of side-chain protecting groups for amino acids is critical. For glutamine, protecting groups such as Trityl (Trt) are often used but require acidic conditions for removal, rendering them unsuitable for most DECL platforms. delivertherapeutics.com As a result, studies have explored the use of unprotected glutamine in DECL synthesis, which circumvents the deprotection issue but can introduce other problems, such as the formation of pyroglutamate (B8496135). acs.orgdelivertherapeutics.com
For other amino acids, strategies have been developed to incorporate acid-labile side-chain protecting groups by modifying the deprotection conditions. For example, the Boc group on the side chain of lysine (in the form of Fmoc-Lys(Boc)-OH) has been successfully removed under DNA-compatible conditions using a high-pH sodium borate (B1201080) buffer at elevated temperatures. acs.orgdelivertherapeutics.com This demonstrates that while challenging, the use of Boc-protected moieties in DECLs is not entirely prohibitive, provided that tailored, milder deprotection methods can be devised.
The successful integration of this compound into DECLs will likely depend on the development of novel, orthogonal protecting group strategies and DNA-compatible cleavage conditions that avoid the use of strong acids.
| Amino Acid Side Chain | Conventional Protecting Group | DECL Compatibility Issue | Potential Solution / Alternative | Citation |
| Glutamine (Gln) | Trityl (Trt) | Requires acidic deprotection, which damages DNA. | Use unprotected Gln, though risks side reactions like pyroglutamate formation. | acs.org, delivertherapeutics.com |
| Lysine (Lys) | Boc | Standard acidic deprotection is incompatible. | Use of modified, non-acidic deprotection conditions (e.g., high pH buffer, heat). | acs.org, delivertherapeutics.com |
| Aspartic Acid (Asp) | tert-Butyl (tBu) | Requires acidic deprotection. | Use of alternative protecting groups (e.g., OEpe) that are labile under different conditions. | researchgate.net |
| Cysteine (Cys) | Trityl (Trt), Acm | Standard deprotection methods are incompatible. | Use of an S-tert-butylthio (StBu) group. | acs.org |
Advanced Computational Modeling for Predicting Interactions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into molecular interactions at an atomic level. umons.ac.be For this compound and the peptides derived from it, advanced computational modeling provides a powerful means to predict binding affinity, elucidate structure-activity relationships (SAR), and guide rational design before committing to costly and time-consuming laboratory synthesis.
Predicting Binding Modes and Affinities: A primary application of computational modeling is the visualization of how a peptide ligand interacts with its biological target. For peptides containing glutamine, modeling can predict crucial hydrogen bonding patterns. For example, in studies of inhibitors targeting the Stat3 protein, computational models predicted that the glutamine side chain forms direct hydrogen bonds with the main chain of Glu638 and Pro639 residues of the protein. nih.gov The same model also identified a potential water-mediated hydrogen bond between the glutamine's side-chain carbonyl group and the carboxyl group of Glu638, providing a detailed hypothesis of the binding mode that can be tested experimentally. nih.gov
Guiding Rational Peptide Design: Computational tools can significantly streamline the design of novel peptides. By predicting the physicochemical properties of hypothetical molecules, researchers can prioritize which compounds to synthesize. For instance, software can calculate the partition coefficient (logP), a measure of lipophilicity, for newly designed peptide analogs. nih.gov This allows for the in silico optimization of pharmacokinetic properties. Furthermore, computational methods are being developed to predict the most efficient synthetic strategies for long and complex peptides, potentially minimizing the number of failed synthetic attempts. utah.edu
Elucidating Structure-Activity Relationships (SAR): When experimental screening yields a set of active and inactive compounds, computational modeling can help explain the underlying reasons for the observed differences. For example, if replacing one amino acid with another leads to a loss of inhibitory activity, molecular docking and dynamics simulations can be used to investigate changes in binding conformation or the loss of key interactions. nih.gov This synergy between experimental data and computational validation accelerates the optimization cycle.
The sophistication of these models continues to grow, with the integration of machine learning and advanced quantum mechanical methods like Density Functional Theory (DFT) promising even greater predictive accuracy in the future. acs.orgdiva-portal.org
| Computational Method | Application in Peptide Research | Example | Citation |
| Molecular Docking / Dynamics | Predicts binding poses and hydrogen bond interactions between a peptide and its protein target. | Modeling the interaction of a Gln-containing peptide with the SH2 domain of Stat3. | nih.gov |
| LogP Prediction | Calculates the lipophilicity of novel peptide analogs to guide the design of compounds with improved pharmacokinetic profiles. | In silico logP prediction of somatostatin (B550006) analogs using HyperChem software. | nih.gov |
| Synthesis Strategy Prediction | Analyzes a target peptide sequence to predict the most efficient chemical ligation strategy. | Use of the Aligator program to design the synthesis of E. coli ribosomal proteins. | utah.edu |
| Machine Learning Classifiers | Predicts the biological activity of novel peptide sequences based on a training set of known active and inactive peptides. | A random decision forest classifier was used to predict novel cell-penetrating peptides. | acs.org |
Q & A
Q. How can computational modeling (e.g., DFT) predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations model the Boc group’s hydrolysis kinetics. Solvent-accessible surface area (SASA) and pKa simulations (using software like Gaussian or Schrodinger) guide pH/temperature optima. Experimental validation via Arrhenius plots (k vs. 1/T) confirms computational predictions .
Guidelines for Rigorous Research
- Data Contradiction Analysis : Apply triangulation by cross-verifying results with multiple techniques (e.g., NMR, HPLC, CD) and literature benchmarks .
- Ethical Reproducibility : Follow journal guidelines (e.g., Beilstein Journal’s experimental detail requirements) to ensure reproducibility .
- Literature Gaps : Use tools like CAS SciFinder to identify understudied areas (e.g., this compound in foldamer design) and align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
